molecular formula C7H6ClNO4S B2570465 2-Methyl-6-nitrobenzene-1-sulfonyl chloride CAS No. 56202-22-3

2-Methyl-6-nitrobenzene-1-sulfonyl chloride

Cat. No. B2570465
CAS RN: 56202-22-3
M. Wt: 235.64
InChI Key: BLIRLAVMSGHPBY-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64. It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-nitrobenzene-1-sulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group, a nitro group, and a methyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

Structural Studies and Chemical Properties

The gas-phase electron diffraction and quantum chemical study of the 4-nitrobenzene sulfonyl chloride molecule reveal detailed information about its structural parameters, including bond lengths, bond angles, and internal rotation barriers. This compound exists in the gas phase as a single conformer with Cs symmetry and has been studied extensively to understand its geometric and electronic structure (Petrov et al., 2009).

Synthetic Applications

2-Methyl-6-nitrobenzene-1-sulfonyl chloride is a derivative of sulfonyl chlorides, which have extensive applications in various industries including detergents, pharmaceuticals, dyes, and herbicides. They serve as semiproducts in the synthesis of sulfonic acids esters and are obtained through several methods, one of them being the reaction of thiols and disulfides with chlorine dioxide (Lezina et al., 2011).

Catalysis and Polymerization

Sulfonyl chlorides like 2-Methyl-6-nitrobenzene-1-sulfonyl chloride have been used in atom transfer radical polymerization (ATRP), a technique for polymer synthesis. For instance, p-toluenesulfonyl chloride, a related compound, has been studied for its initiator efficiency in the polymerization of methyl methacrylate (MMA) under ATRP conditions. However, certain by-products and reaction pathways have been identified, necessitating a deeper understanding of the reaction mechanisms (Gurr et al., 2005).

Green Chemistry and Synthesis

The synthesis of related compounds, like 3-nitrobenzenesulfonyl chloride, has been explored using green chemistry principles. A novel method has been developed to significantly reduce the amount of acidic waste gas and wastewater, making the synthesis process more environmentally friendly and efficient (Chen Zhong-xiu, 2009).

Safety And Hazards

2-Methyl-6-nitrobenzene-1-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-methyl-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRLAVMSGHPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitrobenzene-1-sulfonyl chloride

CAS RN

56202-22-3
Record name 2-methyl-6-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar fashion using route 39 general procedure 96, 2-methyl-6-nitro-benzenesulfonic acid 451 (7.2 g crude), SOCl2 (16 ml) and DMF (0.35 ml) at 90° C. for 3 h gave the title compound (3.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
2-methyl-6-nitro-benzenesulfonic acid
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Three

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